molecular formula C16H13N3O4S2 B4040437 3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B4040437
M. Wt: 375.4 g/mol
InChI Key: LDGOOIFLPFRSON-QBFSEMIESA-N
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Description

3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H13N3O4S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.03474825 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility in creating a range of structurally related molecules. One approach involved the formation of imidazolidine derivatives from reactions with allyl and phenyl isothiocyanates, highlighting the compound's utility as a precursor for generating diverse heterocyclic compounds (Bremanis et al., 1987). Additionally, studies on azo aminosalicylic acid derivatives, including the synthesis of 4-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylazo) salicylic acid, revealed insights into their crystalline structure and optical properties (El-Ghamaz et al., 2018).

Optical and Thermal Properties

  • Investigations into the linear and nonlinear optical properties of azo aminosalicylic acid derivatives have shed light on their potential applications in materials science. The study on these derivatives, including their synthesis and characterization by various spectroscopic techniques, revealed their polycrystalline nature and their optical properties, which are crucial for applications in optoelectronic devices (El-Ghamaz et al., 2018).

Antimicrobial and Anticancer Activities

  • Research has also focused on evaluating the biological activities of derivatives of this compound. For instance, novel 5-benzylidenethiazolidine-2,4-dione derivatives, based on the thiazolidine-2,4-dione moiety, have been synthesized and assessed for their potential in treating inflammatory diseases. These studies have provided insights into the inhibitory potency of these compounds on nitric oxide production, their iNOS activity, and their effects on prostaglandin E(2) generation, suggesting potential therapeutic applications (Ma et al., 2011).

Application in Material Science

  • The study of nickel(II) azo dye complexes, which include derivatives of this compound, has expanded understanding of their thermal properties, antimicrobial activity, and DNA binding capabilities. These insights are valuable for the development of new materials with specific biological and physical properties (El-Sonbati et al., 2017).

Properties

IUPAC Name

(5Z)-5-(1,7-dimethyl-5-nitro-2-oxoindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-4-5-18-15(21)13(25-16(18)24)11-10-7-9(19(22)23)6-8(2)12(10)17(3)14(11)20/h4,6-7H,1,5H2,2-3H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGOOIFLPFRSON-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)N(C(=S)S3)CC=C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC\2=C1N(C(=O)/C2=C\3/C(=O)N(C(=S)S3)CC=C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

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